molecular formula C₂₀H₁₀D₄ClF₃N₄O₃ B1153675 N-Desmethyl Sorafenib-d4

N-Desmethyl Sorafenib-d4

Cat. No.: B1153675
M. Wt: 454.82
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Sorafenib-d4 is a deuterium-labeled stable isotope of the major active metabolite of Sorafenib, a multikinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma . As a key active metabolite, the non-deuterated N-Desmethyl Sorafenib is a subject of interest in pharmacokinetic studies and therapeutic drug monitoring (TDM) of Sorafenib . The incorporation of four deuterium atoms into the structure of this metabolite creates an ideal internal standard for use in quantitative bioanalysis, notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . The use of a deuterated standard like this compound enhances the accuracy and precision of assays by correcting for variability in sample preparation and ionization efficiency, which is crucial for reliable TDM. Given that Sorafenib therapy exhibits significant pharmacokinetic variability and an established exposure-toxicity relationship, precise monitoring of drug and metabolite levels is essential for optimizing dosage and minimizing adverse effects in patients . This compound is presented for research applications, specifically for use in analytical method development, drug metabolism and pharmacokinetics (DMPK) studies, and clinical research. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₀H₁₀D₄ClF₃N₄O₃

Molecular Weight

454.82

Synonyms

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide-d4;  BAY 43-9007-d4;  N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-[4-(2-carbamoyl-4-pyridyloxy)phenyl]urea-d4

Origin of Product

United States

Chemical Synthesis and Derivatization of N Desmethyl Sorafenib D4

Synthetic Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into a molecule like N-Desmethyl Sorafenib (B1663141) requires precise and controlled chemical methods. The primary goal is to replace specific hydrogen atoms with deuterium atoms, a process known as deuteration, which can significantly alter the metabolic profile of a drug. nih.gov This "deuterium switch" can lead to improved pharmacokinetic properties by leveraging the kinetic isotope effect, where the heavier C-D bond is stronger and breaks more slowly than a C-H bond, thus slowing down metabolism. nih.govnih.gov

Common strategies for deuterium incorporation applicable to complex aromatic compounds include:

Hydrogen Isotope Exchange (HIE): This is a prevalent method for introducing deuterium. HIE reactions can be catalyzed by metals or promoted by acids or bases. springernature.com However, traditional methods often require harsh conditions that may not be suitable for complex molecules with sensitive functional groups. springernature.com More recent advancements utilize photocatalysis under mild conditions, which allows for greater functional group tolerance. assumption.edu For instance, a metal-free approach using photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) has been shown to achieve selective deuteration on aromatic rings at positions often inaccessible by other methods. researchgate.net

Use of Deuterated Precursors: A straightforward approach involves incorporating deuterium by starting the synthesis with commercially available building blocks that already contain deuterium atoms. symeres.com This method ensures the precise location and number of deuterium atoms in the final product. The synthesis is first planned and executed with non-deuterated ("cold") precursors to establish the procedure before being repeated with the expensive labeled compounds. bridgeorganics.com

Catalytic Reduction: Deuterium gas (D₂) can be used in catalytic hydrogenation reactions to introduce deuterium into a molecule. bridgeorganics.com Similarly, deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) are employed for the chemical reduction of specific functional groups, effectively adding deuterium atoms. bridgeorganics.com For example, a carbonyl group can be reduced to a deuterated methylene group or alcohol.

C-X to C-D Transformation: A universal strategy involves the transformation of a carbon-halogen bond (C-X) to a carbon-deuterium (C-D) bond. One innovative method uses D₂O as the deuterium source and a porous two-dimensional Cadmium Selenide (2D-CdSe) as a photocatalyst. springernature.com This technique can be controlled by halogen chemistry to produce mono-, bi-, or multi-deuterated products, which is challenging to achieve with standard C-H/C-D exchange methods. springernature.com

Interactive Data Table: Comparison of Deuterium Incorporation Strategies

Strategy Deuterium Source Catalyst/Reagent Conditions Key Advantages
Hydrogen Isotope Exchange D₂O, CDCl₃, HFIP-d1 Acid/Base, Metals, Photocatalyst Varies (Harsh to Mild) Can be applied late in synthesis
Deuterated Precursors Labeled building blocks Standard synthesis reagents Varies by reaction High site-selectivity and isotopic purity
Catalytic Reduction D₂, LiAlD₄ Transition metals (e.g., Pd) Typically mild Effective for specific functional groups
C-X to C-D Transformation D₂O 2D-CdSe Photocatalyst Mild (UV/Visible light) High functional group tolerance

Methodologies for Stable Isotope-Labeled Compound Preparation

The preparation of stable isotope-labeled compounds like N-Desmethyl Sorafenib-d4 is essential for their use as internal standards in analytical chemistry and as tracers in metabolic research. doi.orgmetsol.com These labeled compounds are chemically identical to their non-labeled counterparts but are heavier, allowing them to be distinguished by mass spectrometry. metsol.com

Key methodologies in their preparation include:

Chemical Synthesis: This is the most common method, providing precise control over the location and extent of labeling. musechem.com The synthesis route is carefully designed to introduce the stable isotope at a specific step, often from a simple, commercially available labeled precursor. symeres.combridgeorganics.com The synthesis of a series of deuterated Sorafenib derivatives has been reported, involving characterization by ¹H NMR, ¹³C NMR, and MS to confirm the incorporation of deuterium. nih.gov

Isotope Exchange Reactions: These reactions involve swapping a non-labeled atom in the target molecule with its stable isotope from a labeled source. musechem.com For example, exchangeable hydrogens, such as those on hydroxyl or amine groups, can be replaced by deuterium simply by using a deuterated solvent like D₂O. bridgeorganics.com

Biosynthesis: In some cases, biological systems like microorganisms or enzymes can be used to produce labeled compounds. musechem.com This method is particularly useful for complex biomolecules where chemical synthesis is not feasible. The organism is fed a diet containing precursors enriched with stable isotopes.

The preparation process culminates in rigorous analysis and purification to ensure the final product has the correct structure and high isotopic enrichment. Techniques such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry are critical for verifying the position and quantity of the incorporated isotopes. symeres.comnih.gov

Metabolic Pathways and Formation of N Desmethyl Sorafenib

Enzymatic Biotransformation of Sorafenib (B1663141) to N-Desmethyl Sorafenib

The metabolic conversion of Sorafenib to N-Desmethyl Sorafenib is an oxidative process predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Research has identified CYP3A4 as the principal isoform responsible for this N-demethylation reaction. nih.govplos.org In addition to N-demethylation (producing metabolite M4, N-Desmethyl Sorafenib), CYP3A4 also catalyzes other oxidative reactions on the Sorafenib molecule, including N-oxidation to form the major active metabolite Sorafenib N-oxide (M2), N-oxidation plus N-methylhydroxylation (M1), N-methylhydroxylation (M3), and N-oxidation plus N-demethylation (M5). nih.govplos.org

While a panel of CYP enzymes, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, have been evaluated for their role in Sorafenib metabolism, studies have consistently highlighted CYP3A4 as the key enzyme for its oxidative biotransformation. nih.gov The formation of N-Desmethyl Sorafenib is therefore intrinsically linked to the activity of CYP3A4 in the liver.

Identification and Characterization of N-Desmethyl Sorafenib as a Primary Metabolite of Sorafenib in in vitro metabolic systems

In vitro metabolic systems, particularly human liver microsomes, have been instrumental in identifying and characterizing the metabolites of Sorafenib. In these systems, N-Desmethyl Sorafenib (M4) has been consistently identified as one of the metabolites formed through CYP3A4-mediated oxidation. nih.govplos.org

While Sorafenib N-oxide (M2) is the major circulating metabolite found in plasma, N-Desmethyl Sorafenib is a recognized product of the phase I metabolic pathway. clinpgx.orgnih.gov Its characterization in in vitro setups confirms that N-demethylation is a relevant biotransformation route for Sorafenib. The potency of N-Desmethyl Sorafenib has been investigated, and along with metabolites M2 and M5, it has been found to inhibit key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways. clinpgx.orgnih.gov

Comparative Metabolic Profiling of Sorafenib and its Metabolites in Liver Microsomal and Cellular Models

Comparative studies using different in vitro models have provided valuable insights into the metabolic profile of Sorafenib. Human liver microsomes (HLMs) are a standard model that robustly demonstrates the formation of N-Desmethyl Sorafenib and other oxidative metabolites.

One significant study compared the metabolism of Sorafenib in pooled tumor hepatic microsomes (THLMs) and adjacent normal hepatic microsomes (NHLMs) from hepatocellular carcinoma (HCC) patients, as well as commercial hepatic microsomes (CHLMs). plos.org This research revealed a notable decrease in the rate of CYP3A4-mediated oxidation of Sorafenib in tumor tissues compared to normal and commercial microsomes. plos.org This suggests that the formation of N-Desmethyl Sorafenib and other oxidative metabolites is significantly lower in liver tumor tissue. plos.org

The formation rates of various Sorafenib metabolites in different human liver microsome pools are detailed in the table below. The data for metabolites other than M2 are presented as peak area ratios due to the lack of commercial standards for absolute quantification. nih.gov

MetabolitePooled NHLMs (Peak Area Ratio)Pooled THLMs (Peak Area Ratio)Pooled CHLMs (Peak Area Ratio)
M1 0.400.050.35
M3 0.250.030.20
M4 (N-Desmethyl Sorafenib) 0.150.020.12
M5 0.100.010.08
Data derived from a study on Sorafenib metabolism in human liver microsomes. plos.org

A metabolomic profiling study on HepG2 cells treated with Sorafenib identified broad changes in cellular metabolism, particularly affecting glycerophospholipid and purine (B94841) metabolism, but did not specifically quantify the formation of N-Desmethyl Sorafenib. nih.gov

ParameterPooled NHLMsPooled THLMsPooled CHLMs
Vmax (pmol/min/mg protein) 184.61 ± 2.147.25 ± 0.19155.33 ± 2.01
Km (µM) 15.39 ± 0.6713.23 ± 0.8814.87 ± 0.54
Intrinsic Clearance (CLint, Vmax/Km, µL/min/mg protein) 9.520.5510.45
Kinetic parameters for Sorafenib N-oxide (M2) formation, indicating CYP3A4 activity. plos.org

Advanced Analytical Methodologies Employing N Desmethyl Sorafenib D4 As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Quantification of Sorafenib (B1663141) and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs like Sorafenib and its metabolites, including Sorafenib N-oxide. nih.govnih.gov The development of these assays involves meticulous optimization of sample extraction, chromatographic separation, and mass spectrometric detection. A common approach for sample preparation is protein precipitation, which is favored for its simplicity and speed. nih.govnih.gov For instance, a simple protein precipitation with acetonitrile (B52724) can be employed to extract Sorafenib and its metabolites from small volumes of plasma, such as 50 µL. nih.govwjbphs.com

The validation of these LC-MS/MS methods is performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). wjbphs.com Validation encompasses the assessment of specificity, linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the data. nih.gov

Application in Preclinical Bioanalytical Quantification within Biological Matrices

The validated LC-MS/MS methods are extensively applied in preclinical studies to quantify Sorafenib and its metabolites in various biological matrices. These matrices include animal plasma, tissue homogenates, and cell lysates. frontiersin.org Such quantification is crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. frontiersin.org For example, a developed UPLC-MS/MS method was successfully used to investigate the pharmacokinetics of Sorafenib and its active metabolites in rats. frontiersin.org The ability to accurately measure drug concentrations in these matrices allows researchers to understand the drug's behavior in a biological system, which is vital for assessing its efficacy and safety profile.

Optimization of Chromatographic Separation Techniques and Mass Spectrometric Parameters

The performance of an LC-MS/MS assay is heavily dependent on the optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques used for the separation of Sorafenib and its metabolites. frontiersin.orgsielc.com UPLC systems, with their smaller particle-sized columns (e.g., 1.7 µm), offer higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. frontiersin.org The choice of the analytical column, such as a C18 reversed-phase column, and the mobile phase composition are critical for achieving good separation. nih.govfrontiersin.org Mobile phases often consist of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous solution containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govwjbphs.com Gradient elution is frequently employed to effectively separate multiple analytes with different polarities within a short run time. nih.govfrontiersin.org

Mass Spectrometric Parameters: The mass spectrometer is typically a triple quadrupole instrument operated in the multiple reaction monitoring (MRM) mode for its high selectivity and sensitivity. wjbphs.com Optimization of MS parameters involves tuning the electrospray ionization (ESI) source, which is commonly used in the positive ion mode for Sorafenib and its metabolites. nih.gov Key parameters that are optimized include the capillary voltage, cone voltage, source temperature, desolvation temperature, and gas flows. nih.gov For each analyte and the internal standard, specific precursor-to-product ion transitions are identified and optimized to ensure the highest signal intensity and specificity. nih.govnih.gov

Below is an example of optimized mass spectrometric parameters for Sorafenib and a potential internal standard:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Sorafenib465.20252.202025
Sorafenib N-oxide481.10286.102525
N-Desmethyl Sorafenib-d4 (IS) HypotheticalHypotheticalOptimizedOptimized
This table is for illustrative purposes. The specific parameters for this compound would need to be empirically determined.

Rigorous Assessment of Analytical Method Performance Attributes

A comprehensive evaluation of the analytical method's performance is essential to ensure the generation of reliable and reproducible data.

Linearity and Calibration Curve Establishment

The linearity of the method is established by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. lew.ro The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.99. nih.gov For example, calibration curves for Sorafenib have been shown to be linear over concentration ranges such as 50 to 10,000 ng/mL. nih.gov

Extraction Recovery and Matrix Effects

Extraction Recovery: This parameter determines the efficiency of the extraction procedure. It is calculated by comparing the peak area of an analyte in a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.govnih.gov Recoveries for Sorafenib and its metabolites are generally expected to be consistent and reproducible across the concentration range. nih.gov For instance, studies have reported extraction recoveries for Sorafenib ranging from 75.6% to 94.4%. frontiersin.org

Matrix Effects: These are the effects of co-eluting endogenous components from the biological matrix on the ionization of the analyte. Matrix effects are evaluated by comparing the peak response of an analyte in a post-extracted blank matrix to the peak response of the analyte in a neat solution. nih.gov A value close to 100% indicates a negligible matrix effect. researchgate.net The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for any potential matrix effects. researchgate.net

Inter- and Intra-Day Precision and Accuracy

Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy is the closeness of the measured value to the true value and is expressed as the percentage of the nominal concentration. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.govnih.gov Regulatory guidelines typically require the precision (%CV) to be within 15% (20% for the lower limit of quantification) and the accuracy to be within ±15% (±20% for the LLOQ). frontiersin.org

Here is a summary of typical acceptance criteria for method validation:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%) 85-115% (80-120% at LLOQ)
Inter-day Accuracy (%) 85-115% (80-120% at LLOQ)
Extraction Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by IS

Stability of this compound and Analytes in Various Preclinical Sample Types

The reliability of pharmacokinetic and metabolic profiling in preclinical studies hinges on the stability of the analytes and the internal standard within the biological matrix from the point of collection to the final analysis. In the context of bioanalytical methods employing this compound as an internal standard, a rigorous evaluation of the stability of the primary analytes, such as Sorafenib and its metabolites, is a critical component of method validation. The fundamental assumption in these validated assays is that the isotopically labeled internal standard, this compound, shares a virtually identical stability profile with its non-labeled counterparts. Therefore, demonstrating the stability of the analytes under various storage and handling conditions implicitly confirms the stability and suitability of the internal standard.

Comprehensive stability assessments are conducted to ensure that the concentration of the analytes does not change significantly during the entire lifecycle of the sample. These evaluations typically cover short-term bench-top stability, long-term frozen storage stability, and the effects of repeated freeze-thaw cycles. Preclinical studies commonly utilize matrices such as rat plasma to investigate these parameters.

Research findings from various UPLC-MS/MS method validation studies in rat plasma have consistently demonstrated the stability of Sorafenib and its key metabolites under typical laboratory conditions. These studies confirm that samples can be reliably handled and stored without compromising the integrity of the results.

Freeze-Thaw Stability

A crucial aspect of sample stability evaluation involves subjecting the preclinical samples to multiple cycles of freezing and thawing, which mimics the potential handling of samples in a laboratory setting. Studies have shown that Sorafenib and its N-oxide metabolite are stable in plasma through at least three freeze-thaw cycles, with deviations from the nominal concentration remaining within the acceptable limit of ±15%. nih.govfrontiersin.orgmdpi.com

AnalyteMatrixNumber of CyclesStorage TemperatureThaw TemperatureResultReference
SorafenibRat Plasma3-80°CRoom TemperatureStable (Deviation < ±15%) nih.govfrontiersin.orgmdpi.com
Sorafenib N-oxideRat Plasma3-80°CRoom TemperatureStable (Deviation < ±15%) nih.govfrontiersin.org
SorafenibHuman Plasma7Not SpecifiedNot SpecifiedStable (Deviation < ±15%) afjbs.com

Short-Term and Autosampler Stability

The stability of analytes at room temperature (bench-top stability) and under refrigerated conditions in an autosampler is essential to ensure that no degradation occurs during sample processing and injection. Investigations have confirmed that Sorafenib and its metabolites are stable for several hours under these conditions. For instance, analytes have shown stability in rat plasma for up to 6 hours at room temperature (25°C) and for 12 to 48 hours in an autosampler set at 4-10°C. nih.govfrontiersin.orgmdpi.comnih.gov

AnalyteMatrixConditionDurationResultReference
SorafenibRat PlasmaRoom Temperature (25°C)6 hoursStable (Deviation < ±15%) nih.govfrontiersin.org
SorafenibRat PlasmaRoom Temperature4 hoursStable (Deviation < ±15%) mdpi.com
Sorafenib N-oxideRat PlasmaRoom Temperature (25°C)6 hoursStable (Deviation < ±15%) nih.govfrontiersin.org
SorafenibRat PlasmaAutosampler (10°C)12 hoursStable (Deviation < ±15%) nih.govfrontiersin.org
SorafenibRat PlasmaAutosampler (4°C)48 hoursStable (Deviation < ±15%) nih.gov

Long-Term Stability

For preclinical trials that may span several weeks or months, establishing long-term stability is paramount. This involves storing matrix samples at low temperatures (typically -70°C or -80°C) and analyzing them at set intervals. Sorafenib has demonstrated excellent long-term stability in plasma when stored at -80°C for periods ranging from 28 to 60 days. nih.govfrontiersin.orgmdpi.comnih.gov In human plasma, Sorafenib has been found to be stable for at least 204 days at -70°C, with its N-oxide metabolite remaining stable for at least 85 days under the same conditions. nih.gov

AnalyteMatrixStorage TemperatureDurationResultReference
SorafenibRat Plasma-80°C28 daysStable (Deviation < ±15%) nih.govfrontiersin.org
SorafenibRat Plasma-80°C30 daysStable (Deviation < ±15%) mdpi.com
SorafenibRat Plasma-80°C60 daysStable (Deviation < ±15%) nih.gov
Sorafenib N-oxideRat Plasma-80°C28 daysStable (Deviation < ±15%) nih.govfrontiersin.org
SorafenibHuman Plasma-70°C204 daysStable nih.gov
Sorafenib N-oxideHuman Plasma-70°C85 daysStable nih.gov

Preclinical Pharmacokinetic Data for N-Desmethyl Sorafenib Unavailable in Publicly Accessible Literature

Following a comprehensive review of scientific literature, it has been determined that specific preclinical pharmacokinetic data for the compound N-Desmethyl Sorafenib is not available. While N-Desmethyl Sorafenib is a known metabolite of the anti-cancer drug Sorafenib, research and documentation have primarily concentrated on the parent compound and its major circulating active metabolite, Sorafenib N-oxide.

Sorafenib is metabolized in the liver into several metabolites, including N-Desmethyl Sorafenib (also known as M4). clinpgx.orgnih.gov This metabolite, along with others, has been identified as an active compound that can inhibit key signaling pathways involved in tumor growth, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways. clinpgx.orgnih.govlivermetabolism.com

However, detailed preclinical investigations in animal models to specifically characterize the in vivo pharmacokinetic profile of N-Desmethyl Sorafenib have not been published. Studies that profile the pharmacokinetics of Sorafenib in rodents and other non-human models focus extensively on the parent drug and the N-oxide metabolite, as it is the most abundant metabolite found in circulation. nih.govoncotarget.com Consequently, there is no available data to populate the requested sections on:

Preclinical Pharmacokinetic Investigations of N Desmethyl Sorafenib

Comparative Pharmacokinetic Analysis of Sorafenib (B1663141) and N-Desmethyl Sorafenib:While the presence of N-Desmethyl Sorafenib has been measured in clinical studies alongside Sorafenib, a direct comparative pharmacokinetic analysis in non-human biological systems is not documented in the available literature.nih.gov

It is also critical to clarify the nature of N-Desmethyl Sorafenib-d4 . The "-d4" suffix indicates that the compound is a deuterated isotopologue of N-Desmethyl Sorafenib. Deuterated compounds are synthesized for use as internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to ensure the accurate quantification of the non-deuterated compound in biological samples. frontiersin.org These standards are analytical tools and are not administered in preclinical or clinical settings to evaluate their own pharmacokinetic properties.

Preclinical Pharmacodynamic and Mechanistic Research on N Desmethyl Sorafenib

In Vitro Assessment of Intrinsic Biological Activity

The intrinsic biological activity of a compound is fundamentally assessed by its direct effects on cancer cells in a controlled laboratory setting. For N-Desmethyl Sorafenib (B1663141), while it is recognized as an active metabolite, extensive and specific data detailing its cellular growth inhibition and protein synthesis modulation in various preclinical cell lines are not widely available in published literature.

Exploration of Potential Molecular Targets and Signaling Pathway Modulation

Research has identified that several metabolites of Sorafenib, including N-Desmethyl Sorafenib (also known as M4), are biologically active. clinpgx.org These metabolites have been found to inhibit key signaling pathways that are crucial for tumor growth and angiogenesis. clinpgx.org

The primary molecular targets for N-Desmethyl Sorafenib, in concert with other active metabolites, include receptor tyrosine kinases and downstream intracellular kinases. Specifically, this metabolite has been shown to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways. clinpgx.org Both of these receptor families are pivotal in angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.

Furthermore, N-Desmethyl Sorafenib targets members of the Mitogen-Activated Protein Kinase (MAPK) pathway. clinpgx.org This pathway, often referred to as the Ras/Raf/MEK/ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov The parent compound, Sorafenib, is well-characterized as an inhibitor of Raf kinases (both c-Raf and B-Raf) and various receptor tyrosine kinases. nih.gov The activity of N-Desmethyl Sorafenib against these pathways indicates that it contributes to the multi-targeted mechanism of action attributed to Sorafenib.

Below is a table summarizing the known molecular targets and pathways modulated by N-Desmethyl Sorafenib.

Target ClassSpecific Pathway/ReceptorPrimary Function
Receptor Tyrosine KinasesVascular Endothelial Growth Factor Receptor (VEGFR) SignalingAngiogenesis, Vascular Permeability
Receptor Tyrosine KinasesPlatelet-Derived Growth Factor Receptor (PDGFR) SignalingAngiogenesis, Cell Growth, and Proliferation
Intracellular KinasesMitogen-Activated Protein Kinase (MAPK) PathwayCell Proliferation, Differentiation, Survival

Investigation of Metabolic Synergism in Preclinical Cellular Models

The concept of metabolic synergism involves enhancing the efficacy of a cancer therapy by co-administering an agent that targets cellular metabolism. While direct studies focusing exclusively on the role of N-Desmethyl Sorafenib in metabolic synergism are limited, extensive research on the parent drug, Sorafenib, provides a strong basis for its potential involvement.

Preclinical studies have demonstrated that the anti-tumor effects of Sorafenib can be significantly enhanced when combined with compounds that disrupt cancer cell metabolism. For example, combining Sorafenib with agents that inhibit glycolysis or with interventions like nutrient restriction can lead to synergistic cell death in cancer models. nih.govdrugbank.com Sorafenib itself has been shown to affect the energy metabolism of cancer cells by hindering oxidative phosphorylation. nih.gov This impairment of mitochondrial function can make cancer cells more vulnerable to agents that target alternative energy pathways, such as glycolysis.

Another area of investigation involves the interplay between Sorafenib and cellular antioxidant systems. Synergistic effects have been observed when combining Sorafenib with cysteine depletion, which leads to the exhaustion of glutathione (B108866) (GSH), a key cellular antioxidant. mdpi.com This combination exacerbates oxidative stress and promotes a form of cell death known as ferroptosis, suggesting a metabolic synergy between Sorafenib and the disruption of redox homeostasis. mdpi.com

Enzyme Interaction Studies Involving N Desmethyl Sorafenib

Investigation of Cytochrome P450 Enzyme Inhibition or Induction Properties of N-Desmethyl Sorafenib (B1663141) in in vitro systems (e.g., CYP3A4, CYP2C8)

Sorafenib undergoes oxidative metabolism in the liver primarily through the Cytochrome P450 enzyme CYP3A4, which leads to the formation of several metabolites, including N-Desmethyl Sorafenib (M4) drugbank.comclinpgx.org. The parent drug, Sorafenib, has been shown in in vitro studies to inhibit various CYP enzymes clinpgx.org.

However, specific investigations into the inhibitory or inductive properties of N-Desmethyl Sorafenib itself on major CYP450 enzymes like CYP3A4 or CYP2C8 are not extensively detailed in publicly available scientific literature. Research has predominantly focused on the parent drug and the main circulating active metabolite, Sorafenib N-oxide. Therefore, there is a lack of specific data, such as IC50 values, to quantify the potential of N-Desmethyl Sorafenib to act as an inhibitor or inducer of these key drug-metabolizing enzymes.

Table 1: In Vitro CYP Inhibition by N-Desmethyl Sorafenib (Data not available in current scientific literature)

CYP Enzyme Test System Result (e.g., IC50)
CYP3A4 Human Liver Microsomes Data Not Available
CYP2C8 Human Liver Microsomes Data Not Available

Evaluation of the Potential for Preclinical Drug-Drug Interactions Mediated by N-Desmethyl Sorafenib in in vitro or animal models

The potential for a compound to cause drug-drug interactions (DDIs) is often predicted from its effects on metabolic enzymes like the CYP450 family. While the parent drug Sorafenib has been studied for its DDI potential, there is a scarcity of preclinical studies specifically evaluating the role of N-Desmethyl Sorafenib in mediating such interactions nih.govnih.gov.

To accurately assess the DDI risk posed by N-Desmethyl Sorafenib, studies would be required to determine its inhibitory or inductive effects on key enzymes and its own metabolic pathways. Without such in vitro data, it is difficult to predict whether this metabolite could affect the plasma concentrations of co-administered drugs in animal models or clinical scenarios. The focus of most preclinical and clinical DDI studies has remained on Sorafenib and its major N-oxide metabolite nih.gov.

Characterization of N-Desmethyl Sorafenib as a Potential Substrate for Drug Transporters in Preclinical Systems

Drug transporters are critical for the absorption, distribution, and excretion of xenobiotics. The parent compound Sorafenib has been identified as a substrate for multiple transporters, including the organic cation transporter (OCT1) and organic anion transporting polypeptides (OATP1B1/3) for hepatic uptake, as well as efflux transporters like P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP) nih.govnih.govresearchgate.net. The disposition of Sorafenib's metabolites, particularly glucuronide conjugates, also relies on transport proteins for biliary and basolateral efflux nih.gov.

However, specific preclinical studies characterizing N-Desmethyl Sorafenib as a substrate for these or other drug transporters are not well-documented. While it is known that transporters play a major role in the disposition of Sorafenib and its metabolites generally, the specific affinity of N-Desmethyl Sorafenib for individual uptake or efflux transporters has not been established in the available literature nih.govnih.gov.

Table 2: N-Desmethyl Sorafenib as a Transporter Substrate (Data not available in current scientific literature)

Transporter Test System Substrate Potential
P-gp (ABCB1) e.g., Caco-2 cells Data Not Available
BCRP (ABCG2) e.g., Vesicular transport Data Not Available
OATP1B1 e.g., Transfected cells Data Not Available
OATP1B3 e.g., Transfected cells Data Not Available
OCT1 e.g., Transfected cells Data Not Available

Methodological Considerations and Future Directions in Research on N Desmethyl Sorafenib D4

Challenges in Comprehensive Metabolite Identification and Quantification in Preclinical Studies

The accurate identification and quantification of drug metabolites in preclinical studies present significant analytical hurdles. These challenges stem from the inherent complexity of biological matrices and the often low concentrations of metabolites relative to the parent drug. kcasbio.com Sorafenib's metabolism, mediated by CYP3A4 and UGT1A9 enzymes, results in several metabolites, including N-oxide Sorafenib (B1663141), N-Desmethyl Sorafenib, and various glucuronide conjugates. plos.orgclinpgx.org

Key challenges in this process include:

Matrix Effects: The presence of endogenous components in biological samples like plasma can suppress or enhance the ionization of the analyte in a mass spectrometer, leading to inaccurate quantification. kcasbio.com

Low Abundance: Metabolites are often present at concentrations significantly lower than the parent drug, requiring highly sensitive analytical methods for detection and quantification. nih.gov

Metabolic Stability: The stability of metabolites during sample collection, storage, and processing can impact the accuracy of measurements.

Isomeric and Isobaric Interferences: Distinguishing between metabolites with the same mass-to-charge ratio (isobars) or similar structures (isomers) requires high-resolution analytical techniques.

The use of a deuterated internal standard such as N-Desmethyl Sorafenib-d4 is a critical strategy to overcome many of these challenges. clearsynth.com As a SIL-IS, it shares near-identical physicochemical properties with the actual metabolite (the analyte) and co-elutes during chromatographic separation. kcasbio.com This allows it to compensate for variability during sample preparation and analysis, most notably the matrix effect, thereby improving the accuracy and precision of quantification. clearsynth.comkcasbio.com

ChallengeHow this compound Provides a Solution
Matrix Effect Co-elutes with the analyte, experiencing the same ion suppression or enhancement, thus normalizing the analytical signal. kcasbio.com
Variability in Extraction Accounts for analyte loss during sample preparation steps like protein precipitation or liquid-liquid extraction. clearsynth.com
Instrumental Drift Compensates for fluctuations in mass spectrometer performance over the course of an analytical run. hilarispublisher.com

However, even with deuterated standards, limitations can exist, such as the potential for deuterium (B1214612) loss in solution or under mass spectrometry conditions, which necessitates careful selection of labeling sites on the molecule. hilarispublisher.com

Integration of Advanced Analytical Techniques for Enhanced Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant advanced analytical technique for the quantification of Sorafenib and its metabolites, offering high sensitivity and specificity. wjbphs.comafjbs.com The integration of this compound as an internal standard is fundamental to the robustness and validation of these LC-MS/MS methods. nih.gov

A typical LC-MS/MS method involves:

Sample Preparation: Simple protein precipitation is often used to extract the analytes from plasma samples. nih.govwjbphs.com

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 or RP8, is used to separate Sorafenib and its metabolites from each other and from matrix components. nih.govwjbphs.com

Mass Spectrometric Detection: Detection is performed using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode. nih.gov This involves monitoring specific precursor-to-product ion transitions for both the analyte (e.g., N-Desmethyl Sorafenib) and its deuterated internal standard (this compound), ensuring highly selective detection. nih.gov

The development of these methods focuses on achieving short run times, high sensitivity with low limits of quantification (LLOQ), and minimal sample volume requirements, making them suitable for high-throughput preclinical pharmacokinetic studies. afjbs.comnih.gov

Method ParameterExample Implementation for Sorafenib Metabolite AnalysisReference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Sample Preparation Protein precipitation with acetonitrile (B52724) nih.govwjbphs.com
Chromatography Synergi Fusion RP or Waters SymmetryShield RP8 column nih.govwjbphs.com
Mobile Phase Gradient elution with acetonitrile and ammonium (B1175870) acetate (B1210297)/formic acid buffer wjbphs.comnih.gov
Detection Mode Electrospray Ionization (ESI) in positive ion MRM mode nih.gov
Internal Standard Stable isotope-labeled compound (e.g., [2H3, 15N] Sorafenib) nih.govwjbphs.com

The use of high-resolution mass spectrometry (HRMS) is also emerging as a powerful tool for metabolite identification, allowing for the determination of elemental composition and aiding in the structural elucidation of novel or unexpected metabolites. researchgate.net

Emerging Preclinical Research Paradigms for Understanding the Contribution of Metabolites to Overall Pharmacological Responses

Historically, drug metabolites were often considered inactive byproducts. However, it is now widely recognized that metabolites can contribute significantly to both the therapeutic efficacy and toxicity of a drug. nih.gov For Sorafenib, metabolites such as Sorafenib N-oxide have been shown to possess in vitro potency similar to the parent compound. clinpgx.org This underscores the importance of accurately quantifying all major metabolites to understand the total pharmacological response.

Emerging preclinical research paradigms are moving beyond simple pharmacokinetic profiling to integrate metabolite data into a broader understanding of drug action.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are being developed for Sorafenib and its metabolites to simulate their disposition in the body. nih.gov These complex models integrate data on metabolic enzymes (CYP3A4, UGT1A9), drug transporters, and enterohepatic circulation to better predict drug exposure and variability. nih.govnih.gov Accurate quantification of metabolites using standards like this compound is essential for building and validating these predictive models.

Patient-Derived Xenograft (PDX) Models: Preclinical studies are increasingly using PDX models, where tumor tissue from a patient is implanted into mice. oncotarget.comresearchgate.net These models better recapitulate the heterogeneity of human cancers. oncotarget.com Studying the metabolism and anti-tumor activity of Sorafenib and its metabolites in these advanced models can provide more clinically relevant insights into their pharmacological contribution. researchgate.net

Metabolomics and Lipidomics: Broader analytical approaches are being used to investigate how drugs like Sorafenib affect endogenous metabolic pathways. frontiersin.orgresearchgate.net For instance, studies have shown that Sorafenib treatment can significantly alter the plasma profile of cytochrome P450-derived lipid metabolites. frontiersin.orgresearchgate.net This systems-level approach, which relies on precise analytical chemistry, helps to uncover novel mechanisms of action and potential biomarkers.

These evolving research paradigms highlight a shift towards a more holistic understanding of a drug's fate and action. The ability to comprehensively identify and accurately quantify metabolites, enabled by tools like this compound, is fundamental to the success of these advanced preclinical investigations. nih.gov

Q & A

Basic: What validated analytical methods are recommended for identifying and quantifying N-Desmethyl Sorafenib-d4 in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated metabolites like this compound due to its high sensitivity and specificity.
  • Method Validation: Ensure parameters like linearity (1–1000 ng/mL), precision (CV <15%), accuracy (85–115% recovery), and stability (freeze-thaw, long-term) are validated per ICH guidelines .
  • Internal Standards: Use isotopically labeled analogs (e.g., Sorafenib-d10) to correct for matrix effects. Include cross-validation with non-deuterated N-Desmethyl Sorafenib to confirm deuterium stability during sample preparation .

Basic: How can researchers distinguish this compound from its non-deuterated counterpart in pharmacokinetic studies?

Answer:

  • Mass Spectrometry Differentiation: Leverage the 4 Da mass shift in MS/MS spectra caused by deuterium substitution. Confirm fragmentation patterns using reference standards.
  • Chromatographic Separation: Optimize LC conditions (e.g., C18 columns, 0.1% formic acid in mobile phase) to resolve deuterated and non-deuterated species, minimizing isotopic interference .

Advanced: What experimental design considerations are critical for assessing this compound’s metabolic stability in vitro?

Answer:

  • Hepatocyte Incubations: Use pooled human hepatocytes (≥5 donors) to account for metabolic variability. Incubate with 1–10 µM this compound and monitor depletion over time (0–120 min).
  • Control for Deuteration Effects: Compare metabolic rates with non-deuterated N-Desmethyl Sorafenib to evaluate isotopic impact on CYP450 enzyme kinetics.
  • Data Normalization: Normalize to protein content and correct for non-enzymatic degradation using heat-inactivated controls .

Advanced: How should researchers address discrepancies in this compound’s pharmacokinetic (PK) data across preclinical models?

Answer:

  • Source Analysis: Investigate interspecies differences in CYP3A4/5 activity (primary metabolizer of Sorafenib) and plasma protein binding. Use allometric scaling to adjust for body surface area.
  • Population PK Modeling: Apply nonlinear mixed-effects models (e.g., NONMEM) to account for variability in absorption/distribution. Validate with bootstrap or visual predictive checks .
  • Tissue Distribution Studies: Use radiolabeled this compound in rodents to clarify compartment-specific exposure differences .

Advanced: What strategies ensure robust detection of this compound in complex tumor microenvironments?

Answer:

  • Sample Preparation: Use protein precipitation with acetonitrile (1:3 v/v) followed by phospholipid removal cartridges to reduce matrix interference.
  • Tumor Homogenate Analysis: Spike homogenates with deuterated internal standards pre-extraction to correct for recovery losses.
  • Imaging Mass Spectrometry: Apply MALDI-TOF imaging to map spatial distribution in tumor sections, correlating with histopathology data .

Advanced: How can researchers validate this compound’s role as a biomarker for Sorafenib resistance in hepatocellular carcinoma (HCC)?

Answer:

  • Longitudinal Cohort Design: Collect plasma/tissue samples from HCC patients pre- and post-Sorafenib therapy. Stratify by clinical response (RECIST 1.1 criteria) and correlate this compound levels with progression-free survival .
  • Mechanistic Studies: Knockdown/overexpress CYP3A4 in HCC cell lines to confirm its role in generating the metabolite. Use siRNA or CRISPR-Cas9 models with LC-MS/MS quantification .

Basic: What are the stability and storage requirements for this compound reference standards?

Answer:

  • Storage Conditions: Store at –20°C in amber vials under inert gas (argon) to prevent light/oxidation degradation.
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor for deuterium loss via high-resolution MS. Revalidate every 6 months for long-term storage .

Advanced: What computational tools aid in predicting this compound’s interaction with cytochrome P450 isoforms?

Answer:

  • In Silico Docking: Use Schrödinger’s Glide or AutoDock Vina to model interactions with CYP3A4/2C8 active sites. Validate with molecular dynamics simulations (AMBER or GROMACS).
  • Machine Learning: Train classifiers on known CYP substrate data (e.g., PubChem BioAssay) to predict metabolic pathways. Cross-validate with in vitro microsomal assays .

Basic: What ethical and regulatory guidelines apply to human studies involving this compound?

Answer:

  • Institutional Review Board (IRB) Approval: Submit protocols detailing metabolite analysis, informed consent, and data anonymization (e.g., removal of patient identifiers in PK datasets).
  • FDA/EMA Compliance: Follow Bioanalytical Method Validation guidelines (FDA 2018) for LC-MS/MS assays. Include cross-validation with Sorafenib parent drug data in regulatory submissions .

Advanced: How can researchers integrate this compound data into multi-omics frameworks for precision oncology?

Answer:

  • Data Harmonization: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to link metabolite levels with genomics (e.g., CYP3A4 polymorphisms) and proteomics (e.g., drug transporters).
  • Network Pharmacology: Construct interaction networks (Cytoscape) to identify nodes where this compound modulates tumor signaling (e.g., RAF/MEK/ERK pathway). Validate with patient-derived xenografts .

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